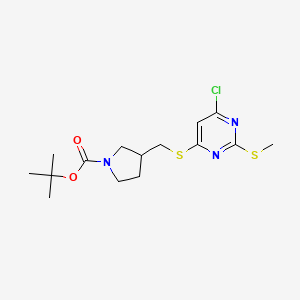![molecular formula C22H30N2O6 B13950916 3-O-benzyl 1-O-methyl 2-[amino-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methylidene]propanedioate](/img/structure/B13950916.png)
3-O-benzyl 1-O-methyl 2-[amino-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methylidene]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-3-(2-Cbz-Amino-2-methoxycarbonyl-vinyl) piperidine is a complex organic compound with the molecular formula C22H30N2O6. It is primarily used in proteomics research and has applications in various fields of chemistry and biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-(2-Cbz-Amino-2-methoxycarbonyl-vinyl) piperidine involves multiple steps, including the protection of amino groups and the formation of vinyl groups. The Boc (tert-butoxycarbonyl) group is commonly used for protecting amino groups due to its stability and ease of removal under acidic conditions . The synthetic route typically involves:
Protection of the amino group: The amino group is protected using Boc2O (Di-tert-butyl dicarbonate) in the presence of a base such as triethylamine.
Formation of the vinyl group: The vinyl group is introduced through a series of reactions involving common reagents like palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions, are likely applied to produce this compound in bulk.
Analyse Chemischer Reaktionen
Types of Reactions
1-Boc-3-(2-Cbz-Amino-2-methoxycarbonyl-vinyl) piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc or Cbz groups can be replaced under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-Boc-3-(2-Cbz-Amino-2-methoxycarbonyl-vinyl) piperidine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and peptide synthesis.
Biology: Employed in the study of proteomics and protein interactions.
Industry: Used in the production of specialized chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Boc-3-(2-Cbz-Amino-2-methoxycarbonyl-vinyl) piperidine involves its interaction with specific molecular targets. The Boc and Cbz groups provide protection to the amino groups, allowing for selective reactions at other sites. The vinyl group can participate in various coupling reactions, facilitating the formation of complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Boc-3-(2-Cbz-Amino-2-hydroxycarbonyl-vinyl) piperidine
- 1-Boc-3-(2-Cbz-Amino-2-ethoxycarbonyl-vinyl) piperidine
- 1-Boc-3-(2-Cbz-Amino-2-propoxycarbonyl-vinyl) piperidine
Uniqueness
1-Boc-3-(2-Cbz-Amino-2-methoxycarbonyl-vinyl) piperidine is unique due to its specific combination of Boc and Cbz protecting groups, along with the methoxycarbonyl-vinyl group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C22H30N2O6 |
|---|---|
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
3-O-benzyl 1-O-methyl 2-[amino-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methylidene]propanedioate |
InChI |
InChI=1S/C22H30N2O6/c1-22(2,3)30-21(27)24-12-8-11-16(13-24)18(23)17(19(25)28-4)20(26)29-14-15-9-6-5-7-10-15/h5-7,9-10,16H,8,11-14,23H2,1-4H3 |
InChI-Schlüssel |
VOSFBXZWFKRZRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=C(C(=O)OC)C(=O)OCC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


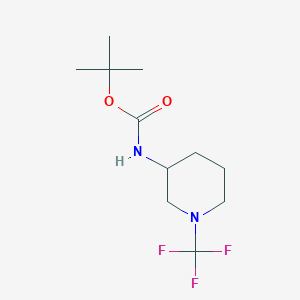
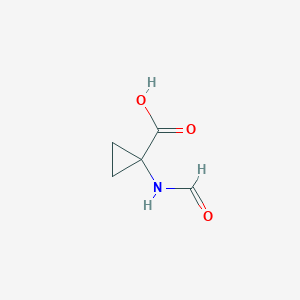
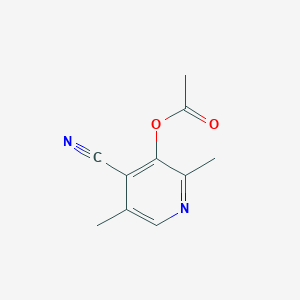
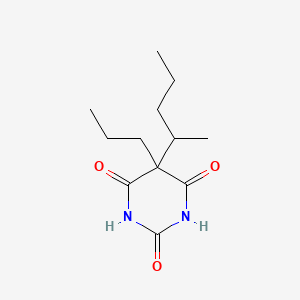
![2-Chloro-5-[3-(4-isopropoxy-benzoyl)-thioureido]-benzoic acid](/img/structure/B13950851.png)
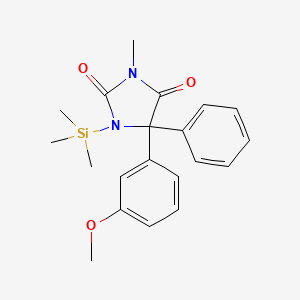
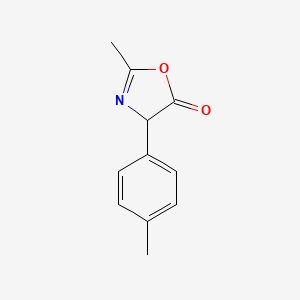

![1-Benzo[1,3]dioxol-5-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride](/img/structure/B13950883.png)
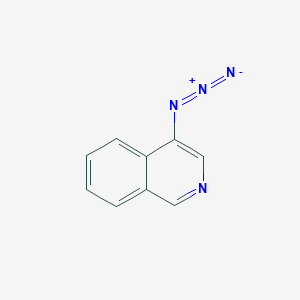
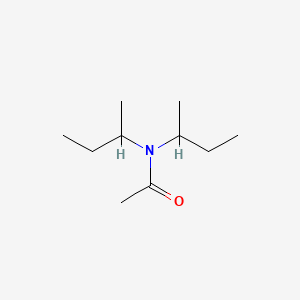
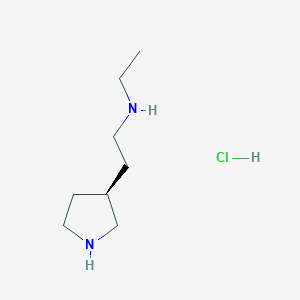
![Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]-](/img/structure/B13950910.png)
